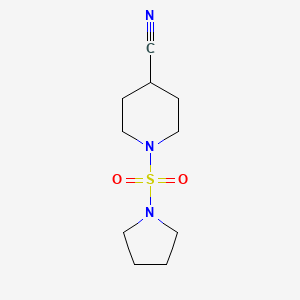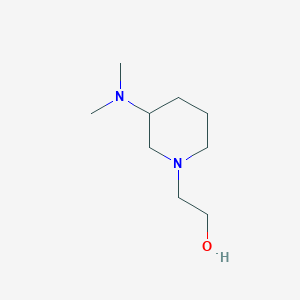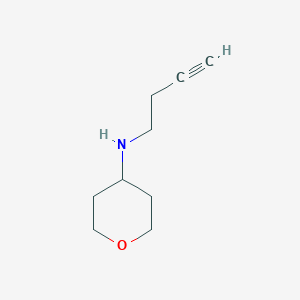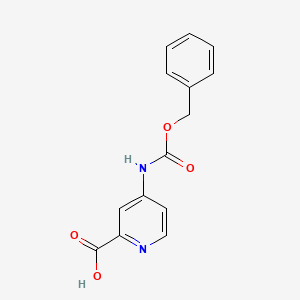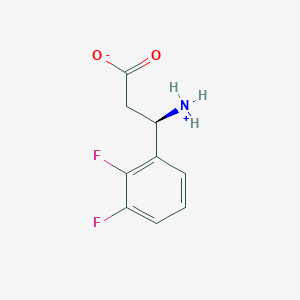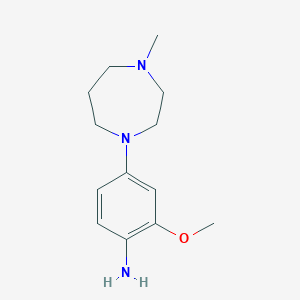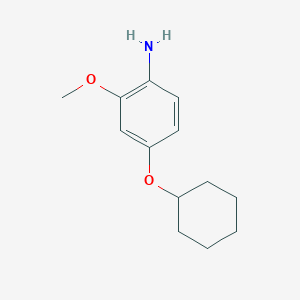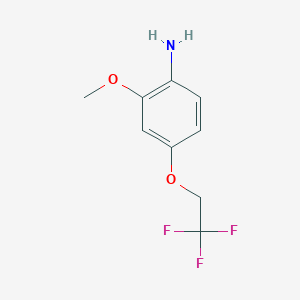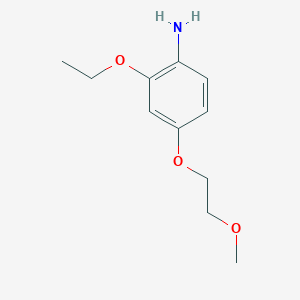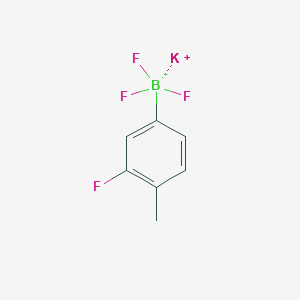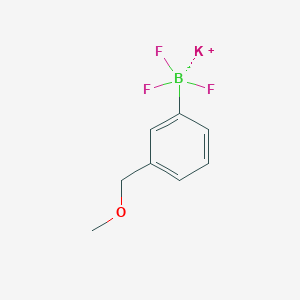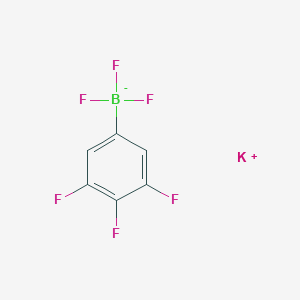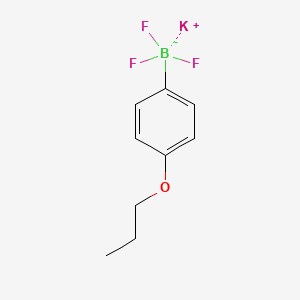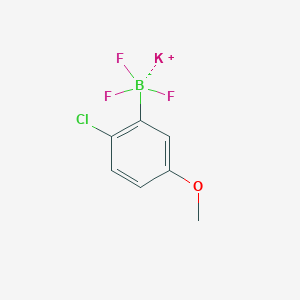
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H6BClF3OK. It is a potassium salt of a trifluoroborate, which is known for its stability and reactivity in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 2-chloro-5-methoxyphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: Aqueous or organic solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
科学研究应用
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. This process is facilitated by the stability and reactivity of the trifluoroborate group .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Nitrophenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Bromophenylboronic acid
- p-Tolylboronic acid
- 2-Chlorophenylboronic acid
- 4-Methoxyphenylboronic acid
- o-Tolylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate is unique due to its stability and reactivity under various conditions. Unlike boronic acids, which can be sensitive to moisture and air, trifluoroborates are more robust and can be used in a wider range of reactions. This makes them particularly valuable in industrial applications where consistent performance is crucial .
属性
IUPAC Name |
potassium;(2-chloro-5-methoxyphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJSJYABCDJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)OC)Cl)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B7892506.png)
